Cas no 1185293-19-9 (4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride)
4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-ETHOXY-3-PYRROLIDIN-1-YLMETHYL-BENZOIC ACID HYDROCHLORIDE
- 4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acidhydrochloride
- 4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzoic acid hydrochloride
- 4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride
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- MDL: MFCD11506623
- Inchi: 1S/C14H19NO3.ClH/c1-2-18-13-6-5-11(14(16)17)9-12(13)10-15-7-3-4-8-15;/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17);1H
- InChI Key: SWYKOZDKWVAMOO-UHFFFAOYSA-N
- SMILES: Cl.O(CC)C1C=CC(C(=O)O)=CC=1CN1CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 276
- Topological Polar Surface Area: 49.8
4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 034531-1g |
4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acidhydrochloride |
1185293-19-9 | 1g |
$378.00 | 2023-09-11 |
4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride
4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride: A Comprehensive Overview
The compound with CAS No. 1185293-19-9, known as 4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The name itself highlights key structural elements: the ethoxy group at the 4-position, the pyrrolidinylmethyl group at the 3-position, and the benzoic acid hydrochloride moiety, which serves as the central framework.
Recent studies have focused on the synthesis and characterization of this compound, emphasizing its stability and reactivity under various conditions. Researchers have employed advanced spectroscopic techniques, such as NMR and IR spectroscopy, to confirm its molecular structure. These findings underscore the importance of precise structural elucidation in understanding the compound's behavior in different chemical environments.
One of the most intriguing aspects of 4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride is its potential in medicinal chemistry. The pyrrolidine ring is known for its versatility in forming hydrogen bonds, which can enhance bioavailability when incorporated into drug molecules. Recent research has explored its role as a precursor in the synthesis of bioactive compounds, particularly those targeting neurodegenerative diseases and cancer.
The ethoxy group attached to the benzene ring contributes to the compound's lipophilicity, making it an attractive candidate for drug delivery systems. Studies have shown that this group can influence the molecule's solubility and permeability across biological membranes, which are critical factors in pharmacokinetics.
In terms of synthesis, this compound is typically derived from a multi-step process involving nucleophilic substitution and condensation reactions. The use of environmentally friendly reagents and catalysts has become a focus in recent research, aligning with the growing emphasis on green chemistry principles.
Moreover, computational studies have provided insights into the electronic properties of this compound. Quantum mechanical calculations have revealed that the pyrrolidinylmethyl group significantly alters the electron distribution around the benzoic acid moiety, potentially affecting its reactivity in biological systems.
Looking ahead, collaborative efforts between chemists and biologists are expected to unlock new applications for 4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride. Its ability to serve as a scaffold for further functionalization opens up possibilities in designing molecules with tailored therapeutic properties.
In conclusion, CAS No. 1185293-19-9 represents a promising compound with diverse applications in organic synthesis and drug discovery. Its unique structure and functional groups make it a valuable tool for researchers aiming to develop innovative solutions in the chemical sciences.
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